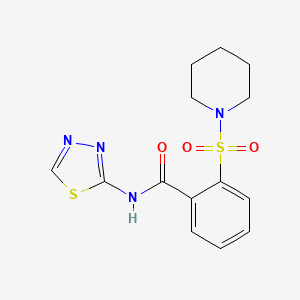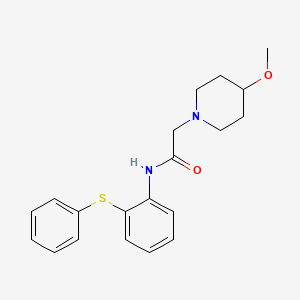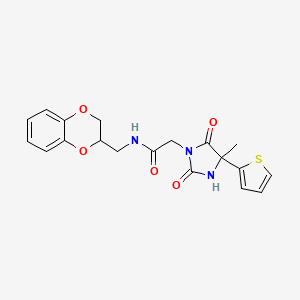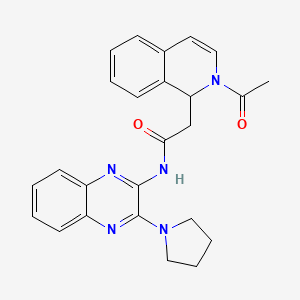
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide exerts its effects by inhibiting SYK, a non-receptor tyrosine kinase that plays a key role in immune cell signaling. SYK is involved in the activation of various immune cells, including B cells, T cells, and mast cells, and its activity is required for the initiation and maintenance of immune responses.
By inhibiting SYK, this compound blocks the activation of immune cells and reduces the production of pro-inflammatory cytokines, leading to the suppression of immune cell-mediated inflammation. In cancer cells, inhibition of SYK by this compound leads to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cell survival and proliferation. This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of SYK, with minimal off-target effects. It has also been shown to be effective in animal models of autoimmune diseases and cancers, making it a promising candidate for further preclinical and clinical studies.
However, there are also limitations to the use of this compound in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the synthesis of this compound can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these patient populations.
Another potential application is in the treatment of cancers, particularly those that overexpress SYK. Clinical trials are also underway to evaluate the safety and efficacy of this compound in cancer patients.
In addition, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the treatment. This information could be used to optimize the use of this compound in clinical settings and to develop new treatments for autoimmune diseases and cancers.
Métodos De Síntesis
The synthesis of 2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves several steps, including the reaction of 2-amino-5-chlorobenzonitrile with thiosemicarbazide, followed by cyclization and sulfonylation to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancers. In preclinical studies, this compound has been shown to inhibit the activity of spleen tyrosine kinase (SYK), a key mediator of immune cell signaling. This inhibition leads to the suppression of immune cell activation and the reduction of inflammation, making this compound a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
This compound has also been shown to have anti-cancer effects. SYK is overexpressed in many types of cancer cells, and its activity is associated with tumor growth and metastasis. Inhibition of SYK by this compound has been shown to reduce the proliferation and survival of cancer cells, as well as inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c19-13(16-14-17-15-10-22-14)11-6-2-3-7-12(11)23(20,21)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHXGPGCDLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
![N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7550426.png)
![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)





![N-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7550492.png)
![5-methyl-3-[2-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-naphthalen-2-ylimidazolidine-2,4-dione](/img/structure/B7550497.png)
